Acetyl hexapeptide-49

Description

Properties

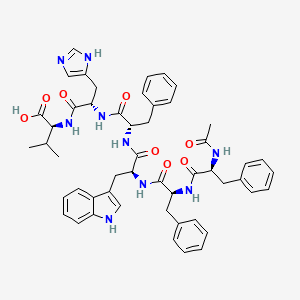

Molecular Formula |

C40H47N7O6 |

|---|---|

Molecular Weight |

738.02 |

storage |

Common storage 2-8℃, long time storage -20℃. |

Origin of Product |

United States |

Foundational & Exploratory

Acetyl Hexapeptide-49: A Technical Guide to its Modulation of the Protease-Activated Receptor-2 (PAR-2) in Skin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl hexapeptide-49 is a synthetic peptide that has gained attention for its potential to mitigate skin irritation and neurogenic inflammation. Its primary mechanism of action is reported to be the modulation of Protease-Activated Receptor-2 (PAR-2), a G-protein coupled receptor implicated in inflammatory pathways in the skin. This technical guide provides an in-depth overview of the interaction between Acetyl hexapeptide-49 and the PAR-2 receptor, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways involved. While much of the specific data on Acetyl hexapeptide-49 originates from manufacturer-supplied information and patents, this guide consolidates the current understanding and provides the scientific context for its purported effects.

Introduction to Protease-Activated Receptor-2 (PAR-2)

Protease-Activated Receptor-2 (PAR-2) is a member of the G-protein coupled receptor (GPCR) superfamily, uniquely activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase.[1][2] This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating a cascade of intracellular signaling events. PAR-2 is expressed in various cell types within the skin, including keratinocytes, sensory neurons, and immune cells.[2][3] Its activation is associated with the hallmarks of inflammation, including vasodilation, plasma extravasation, and the release of pro-inflammatory mediators.[4] In keratinocytes, PAR-2 activation is known to stimulate the production of cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), which contribute to inflammatory skin conditions and sensations of itching and irritation.[1][5]

Acetyl Hexapeptide-49: A PAR-2 Modulator

Acetyl hexapeptide-49 is a synthetic peptide designed to soothe sensitive and reactive skin. It is proposed to act as an antagonist or modulator of the PAR-2 receptor, thereby downregulating the inflammatory cascade initiated by its activation.[6] By inhibiting PAR-2 signaling, Acetyl hexapeptide-49 is claimed to reduce the release of pro-inflammatory cytokines and mitigate the symptoms of neurogenic inflammation, such as stinging, burning, and itching.[6]

Quantitative Data on Acetyl Hexapeptide-49 Activity

The publicly available quantitative data on the efficacy of Acetyl hexapeptide-49 is primarily derived from manufacturer's technical and safety datasheets. While lacking the full dose-response characterization typically found in peer-reviewed literature, this data provides initial insights into its potential activity.

| Parameter | Result | Cell Type | Source |

| Cytotoxicity (IC50) | ~1 mg/mL (0.1%) | Human Epidermal Keratinocytes (HEKa) | [7] |

| Increase in Skin Hydration | +34% after 1 week of application | In vivo | [2][6] |

| Reduction in Stinging Sensation | 30% reduction within 15 minutes | In vivo | [8] |

Note: The reduction in stinging sensation was observed in human volunteers and is a subjective measure of neurosensory irritation.

PAR-2 Signaling Pathways and Modulation by Acetyl Hexapeptide-49

Activation of PAR-2 in keratinocytes triggers multiple downstream signaling pathways that culminate in an inflammatory response. Acetyl hexapeptide-49 is believed to interfere with these pathways at the receptor level.

Gq-PLC-Calcium Mobilization Pathway

Upon activation, PAR-2 couples to Gαq proteins, which in turn activate Phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[9] This calcium influx is a key second messenger that activates various downstream effectors, contributing to the inflammatory response.

NF-κB Signaling Pathway

The activation of PAR-2 can also lead to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[4] This is a critical pathway for the expression of pro-inflammatory genes, including those encoding for IL-6 and IL-8. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. PAR-2 signaling leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[10]

Experimental Protocols

The following protocols are representative of the methods that would be employed to characterize the modulatory effects of Acetyl hexapeptide-49 on PAR-2 signaling.

Cell Culture

Primary Human Epidermal Keratinocytes (HEKa) or the HaCaT keratinocyte cell line would be cultured in appropriate media (e.g., Keratinocyte Growth Medium) supplemented with growth factors, antibiotics, and antimycotics.[11] Cells would be maintained at 37°C in a humidified atmosphere with 5% CO2.

IL-6 and IL-8 Release Assay

This assay quantifies the amount of pro-inflammatory cytokines released by keratinocytes following PAR-2 activation and treatment with Acetyl hexapeptide-49.[7][11]

Protocol:

-

Seed keratinocytes in 24-well plates and grow to 80-90% confluency.

-

Pre-incubate the cells with varying concentrations of Acetyl hexapeptide-49 for 1-2 hours.

-

Stimulate the cells with a known PAR-2 agonist (e.g., SLIGKV-NH2 or trypsin) at a predetermined optimal concentration. A vehicle control and an agonist-only control should be included.

-

Incubate for 18-24 hours to allow for cytokine accumulation in the supernatant.

-

Collect the culture supernatants and centrifuge to remove cellular debris.

-

Quantify the concentration of IL-6 and IL-8 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[7]

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage inhibition of cytokine release by Acetyl hexapeptide-49 compared to the agonist-only control.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following PAR-2 activation, providing a direct readout of receptor engagement and Gq signaling.[9][12]

Protocol:

-

Seed keratinocytes in a 96-well black-walled, clear-bottom plate and grow to confluency.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for 30-60 minutes at 37°C, according to the dye manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Record a baseline fluorescence reading.

-

Inject varying concentrations of Acetyl hexapeptide-49 into the wells and incubate for a short period (e.g., 1-5 minutes).

-

Inject the PAR-2 agonist and immediately begin recording the fluorescence intensity over time.

-

Analyze the data to determine the effect of Acetyl hexapeptide-49 on the agonist-induced calcium flux, typically by measuring the peak fluorescence intensity or the area under the curve.

NF-κB Nuclear Translocation Assay

This assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.[10][13]

Protocol:

-

Grow keratinocytes on glass coverslips in a 24-well plate.

-

Pre-treat the cells with Acetyl hexapeptide-49 for 1-2 hours.

-

Stimulate with a PAR-2 agonist for the optimal time determined for NF-κB translocation (e.g., 30-60 minutes).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).

-

Block non-specific antibody binding with a blocking buffer (e.g., bovine serum albumin in PBS).

-

Incubate with a primary antibody specific for the NF-κB p65 subunit.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence ratio in multiple cells to determine the extent of NF-κB translocation.

Conclusion

Acetyl hexapeptide-49 is a promising cosmetic ingredient with a purported mechanism of action involving the modulation of the PAR-2 receptor. The available data, primarily from the manufacturer, suggests its potential to reduce the inflammatory response in the skin by inhibiting the release of pro-inflammatory cytokines. While this guide provides a comprehensive overview of the relevant signaling pathways and the standard experimental protocols for their investigation, there is a clear need for independent, peer-reviewed research to fully elucidate the molecular mechanisms and dose-dependent efficacy of Acetyl hexapeptide-49 as a PAR-2 antagonist. Such studies would be invaluable for the scientific and drug development communities in validating its therapeutic potential.

References

- 1. Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]

- 4. Role of PAR-2 in Neuroimmune Communication and Itch - Itch - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protease-activated receptor-2 activates NQO-1 via Nrf2 stabilization in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IL-1α, IL-1β, IL-6, and IL-8 secretion of human keratocytes following photodynamic inactivation (PDI) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms underlying mechanical sensitization induced by complement C5a: the roles of macrophages, TRPV1 and CGRP receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protease‐activated receptor 2 activates CRAC‐mediated Ca2+ influx to cause prostate smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. IL-8 gene expression and production in human keratinocytes and their modulation by UVB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

An In-Depth Technical Guide to Acetyl Hexapeptide-49: Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl hexapeptide-49, a synthetic peptide with the amino acid sequence Ac-Phe-Phe-Trp-Phe-His-Val-OH, has emerged as a significant modulator of skin neurogenic inflammation and a promoter of skin barrier integrity. This technical guide provides a comprehensive overview of its chemical structure, detailed synthesis methodologies, and its primary mechanism of action involving the regulation of the Proteinase-Activated Receptor 2 (PAR-2) signaling pathway. Experimental protocols for evaluating its efficacy are detailed, and quantitative data from key studies are presented for comparative analysis. This document aims to serve as a core resource for researchers and professionals in the fields of dermatology, cosmetic science, and drug development.

Structure and Physicochemical Properties

Acetyl hexapeptide-49 is a synthetic peptide composed of six amino acids. The N-terminus is acetylated, and the C-terminus can be a free carboxylic acid or amidated. The most commonly cited sequence is Ac-Phe-Phe-Trp-Phe-His-Val-OH.

Table 1: Physicochemical Properties of Acetyl Hexapeptide-49

| Property | Value |

| Amino Acid Sequence | Ac-Phe-Phe-Trp-Phe-His-Val-OH |

| Molecular Formula | C₅₁H₅₇N₉O₈ |

| Molecular Weight | 924.05 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Synthesis of Acetyl Hexapeptide-49

The synthesis of Acetyl hexapeptide-49 is typically achieved through Solid-Phase Peptide Synthesis (SPPS), a well-established method for the stepwise assembly of amino acids on a solid support. While specific, proprietary industrial synthesis protocols are not publicly available, a general methodology based on standard Fmoc/tBu chemistry is outlined below.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

Objective: To synthesize the linear peptide chain Phe-Phe-Trp-Phe-His-Val on a solid resin support.

Materials:

-

Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-His(Trt)-OH, Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH)

-

Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)

-

Acetylation reagent: Acetic anhydride, DIPEA in DMF

Workflow Diagram for Solid-Phase Peptide Synthesis of Acetyl Hexapeptide-49

Methodology:

-

Resin Preparation: The resin is swelled in DMF in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Val-OH) is activated with HBTU/HOBt and DIPEA and coupled to the deprotected resin.

-

Washing: The resin is washed with DMF, DCM, and Methanol to remove excess reagents and by-products.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the sequence (His, Phe, Trp, Phe, Phe).

-

N-terminal Acetylation: After the final amino acid has been coupled and its Fmoc group removed, the N-terminus of the peptide is acetylated using a solution of acetic anhydride and DIPEA in DMF.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail.

-

Purification and Characterization: The crude peptide is precipitated, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

-

Lyophilization: The purified peptide solution is lyophilized to obtain the final product as a powder.

Mechanism of Action: Modulation of PAR-2 Signaling

Acetyl hexapeptide-49 exerts its primary anti-inflammatory and soothing effects by modulating the activity of Proteinase-Activated Receptor 2 (PAR-2), a G-protein coupled receptor expressed on various skin cells, including keratinocytes and sensory neurons.

The PAR-2 Signaling Pathway in Inflammation

Under inflammatory conditions, proteases such as tryptase (released from mast cells) cleave the N-terminal domain of PAR-2. This cleavage exposes a new N-terminus that acts as a tethered ligand, activating the receptor. PAR-2 activation triggers a signaling cascade that leads to the release of pro-inflammatory mediators, including interleukin-6 (IL-6), interleukin-8 (IL-8), and substance P, resulting in vasodilation, edema, and the sensations of itching and pain.

Inhibition by Acetyl Hexapeptide-49

Acetyl hexapeptide-49 acts as an antagonist or modulator of the PAR-2 receptor. By interfering with PAR-2 activation, the peptide prevents the downstream signaling cascade, thereby reducing the release of pro-inflammatory cytokines and neuropeptides. This inhibitory action helps to alleviate the symptoms of neurogenic inflammation, such as redness, itching, and stinging sensations.

Signaling Pathway of Acetyl Hexapeptide-49 in a Keratinocyte

Experimental Evaluation and Quantitative Data

The efficacy of Acetyl hexapeptide-49 has been demonstrated in various in vitro and in vivo studies. These studies typically assess its ability to reduce inflammatory markers, improve skin barrier function, and alleviate sensory irritation.

In Vitro Assessment of Anti-Inflammatory Activity

Objective: To quantify the reduction of pro-inflammatory cytokines in cell culture models.

Experimental Protocol:

-

Cell Culture: Human keratinocytes or neuronal cells are cultured in appropriate media.

-

Induction of Inflammation: Cells are stimulated with a PAR-2 agonist (e.g., SLIGKV-NH₂) or an inflammatory agent (e.g., substance P) to induce the release of IL-6 and IL-8.

-

Treatment: Cells are co-incubated with the inflammatory stimulus and varying concentrations of Acetyl hexapeptide-49.

-

Quantification of Cytokines: The concentration of IL-6 and IL-8 in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The percentage reduction in cytokine release in the presence of Acetyl hexapeptide-49 is calculated relative to the stimulated control.

Table 2: In Vitro Efficacy of Acetyl Hexapeptide-49

| Parameter | Test System | % Reduction (vs. Control) |

| IL-6 Release | Human Keratinocytes | Up to 69.6% |

| IL-8 Release | Human Keratinocytes | Up to 71.5% |

Note: The specific percentage reductions can vary depending on the experimental conditions and the concentration of the peptide used.

In Vivo Assessment of Soothing Effect

Objective: To evaluate the ability of Acetyl hexapeptide-49 to reduce skin irritation in human subjects.

Experimental Protocol:

-

Subject Recruitment: Healthy volunteers with sensitive skin are recruited.

-

Induction of Irritation: A localized skin irritation is induced on the forearm or back using a chemical irritant (e.g., lactic acid, capsaicin).

-

Treatment: A formulation containing Acetyl hexapeptide-49 is applied to the irritated area, while a placebo formulation is applied to a control site.

-

Evaluation of Sensory Perception: Subjects rate the intensity of stinging, itching, or burning sensations at specified time points using a visual analog scale (VAS).

-

Instrumental Measurement: Changes in skin redness (erythema) are quantified using a chromameter.

-

Data Analysis: The reduction in sensory scores and erythema in the treated area is compared to the placebo control.

Conclusion

Acetyl hexapeptide-49 is a well-characterized synthetic peptide with a clear mechanism of action centered on the modulation of the PAR-2 signaling pathway. Its ability to inhibit the release of pro-inflammatory mediators makes it a valuable active ingredient for applications targeting sensitive and reactive skin. The methodologies for its synthesis are based on standard peptide chemistry, and its efficacy can be robustly evaluated through a combination of in vitro and in vivo experimental models. This guide provides a foundational understanding for further research and development of novel therapeutic and cosmetic formulations incorporating this potent anti-inflammatory peptide.

Acetyl hexapeptide-49 and neurogenic inflammation

An In-depth Technical Guide: Acetyl Hexapeptide-49 and its Role in Modulating Neurogenic Inflammation

Executive Summary

Neurogenic inflammation is a complex process involving the interplay of the nervous and immune systems within the skin, contributing significantly to the symptoms of sensitive skin and chronic inflammatory dermatoses like rosacea and atopic dermatitis. A key mediator in this cascade is the Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor expressed on keratinocytes, sensory neurons, and immune cells.[1][2] Activation of PAR-2 by various proteases triggers a signaling cascade that results in the release of pro-inflammatory cytokines and neuropeptides, leading to irritation, redness, and itching.[1][2][3] Acetyl hexapeptide-49 is a synthetic peptide specifically designed to mitigate these effects.[4][5] It functions by regulating PAR-2 activity, thereby downregulating the subsequent inflammatory response.[6][7] This technical guide provides a detailed examination of the molecular mechanisms of PAR-2 in neurogenic inflammation, presents the preclinical efficacy data for Acetyl hexapeptide-49, details the experimental protocols used to generate this data, and visualizes the core signaling pathways and workflows.

The Role of Protease-Activated Receptor 2 (PAR-2) in Cutaneous Neurogenic Inflammation

PAR-2 is a critical sensor in the skin that translates external and internal protease activity into cellular responses.[2] As a member of the G protein-coupled receptor family, it is activated through a unique proteolytic mechanism where serine proteases like trypsin or mast cell tryptase cleave its N-terminal domain.[8] This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor itself to initiate intracellular signaling.[8]

Upon activation, PAR-2 couples with G-proteins to trigger several downstream signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][9] This leads to the transcriptional upregulation and release of various inflammatory mediators, including cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[6][7] Furthermore, PAR-2 activation on sensory nerve endings stimulates the release of neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP), which are potent drivers of vasodilation, plasma extravasation, and mast cell degranulation—the cardinal signs of neurogenic inflammation.[1][3] This pathway is strongly implicated in the pathophysiology of inflammatory skin conditions characterized by heightened sensitivity, including atopic dermatitis, rosacea, and psoriasis.[1][2][9][10]

Caption: The PAR-2 signaling cascade in neurogenic inflammation.

Acetyl Hexapeptide-49: A Targeted Modulator of PAR-2

Acetyl hexapeptide-49 is a biomimetic peptide developed to soothe sensitive and reactive skin by directly intervening in the PAR-2 inflammatory pathway.[4][6] Its primary mechanism of action is the regulation of PAR-2 activity.[6][7] By modulating the receptor, the peptide effectively dampens the downstream signaling cascade, preventing the excessive release of pro-inflammatory cytokines and neuropeptides.[7] This targeted action helps to reduce the excitability of nerve endings, raise the skin's tolerance threshold, and alleviate sensations of itching and discomfort associated with neurogenic inflammation.[6]

Caption: Proposed mechanism of action for Acetyl Hexapeptide-49.

Preclinical Efficacy Data

In vitro studies utilizing human cell models have provided quantitative evidence of Acetyl hexapeptide-49's ability to suppress key inflammatory markers.

Reduction of Pro-inflammatory Cytokines

A key study evaluated the peptide's effect on cytokine release from primary human epidermal keratinocytes stimulated by a PAR-2 agonist. The results demonstrated a significant and dose-dependent reduction in the secretion of IL-6 and IL-8, two central mediators in skin inflammation.[7]

| Parameter Measured | Cell Model | Peptide Concentration | Stimulus | Result | Reference |

| IL-6 Production | Primary Human Epidermal Keratinocytes | 0.5 mg/mL | 50 µM PAR-2 Agonist | 69.6% Decrease | [7] |

| IL-8 Production | Primary Human Epidermal Keratinocytes | 0.5 mg/mL | 50 µM PAR-2 Agonist | 71.5% Decrease | [7] |

Skin Barrier and Cicatrization Functions

Further in vitro testing has shown that Acetyl hexapeptide-49 also supports skin integrity and repair. In a scratch assay performed on a keratinocyte monolayer, the peptide promoted cell proliferation, indicating a positive effect on cicatrization (wound healing).[7] Additional studies on reconstructed epidermis models demonstrated that a 4% solution of the peptide could reduce the inflammatory response to common cosmetic allergens, suggesting it helps to restore and maintain the skin's barrier function.[7]

Experimental Methodologies

The following protocols outline the methods used to obtain the preclinical data on Acetyl hexapeptide-49's efficacy.

In Vitro Cytokine Production Assay

This assay quantifies the ability of Acetyl hexapeptide-49 to inhibit the release of inflammatory cytokines from skin cells.

-

Cell Culture: Primary human epidermal keratinocytes (HEK) are cultured to confluence in appropriate media.

-

Treatment: Cells are pre-incubated for a specified period with either a vehicle control or increasing concentrations of Acetyl hexapeptide-49 solution (e.g., up to 0.5 mg/mL).[7]

-

Stimulation: The inflammatory response is induced by adding a PAR-2 agonist (e.g., 50 µM) to the culture media.[7]

-

Incubation: Cells are incubated for a period sufficient to allow for cytokine production and secretion (e.g., 24 hours).

-

Sample Collection: The cell culture supernatant is collected.

-

Quantification: The concentrations of IL-6 and IL-8 in the supernatant are determined using a quantitative sandwich enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.[7]

-

Analysis: The percentage reduction in cytokine levels in the peptide-treated groups is calculated relative to the stimulated vehicle control.

Caption: Experimental workflow for the in vitro cytokine assay.

In Vitro Cicatrization (Scratch) Assay

This method assesses the effect of a substance on cell migration and proliferation, key processes in wound healing.

-

Cell Culture: A confluent monolayer of primary human epidermal keratinocytes is prepared in a culture plate.

-

Injury Induction: A sterile pipette tip is used to create a uniform "scratch" or cell-free area through the monolayer.[7]

-

Treatment: The cells are washed to remove debris, and fresh media containing either a vehicle control or Acetyl hexapeptide-49 is added.

-

Monitoring: The closure of the scratch is monitored and photographed at regular time intervals (e.g., 0, 12, 24 hours).

-

Analysis: The rate of wound closure is quantified by measuring the area of the cell-free gap over time. Cell proliferation can also be assessed at the end of the experiment using assays that measure metabolic activity or DNA synthesis, such as the enzymatic conversion of non-fluorescent calcein.[7]

Conclusion and Developmental Implications

Acetyl hexapeptide-49 presents a highly targeted approach to managing neurogenic inflammation and skin sensitivity. By specifically regulating the PAR-2 signaling pathway, it addresses a fundamental mechanism underlying the symptoms of irritation, itching, and redness. The quantitative in vitro data demonstrates a potent anti-inflammatory effect through the significant reduction of key cytokines IL-6 and IL-8.[7] Its additional benefits in promoting skin repair and enhancing barrier function make it a valuable active ingredient for dermo-cosmetic and therapeutic formulations aimed at sensitive skin conditions, including rosacea and eczema, as well as for post-procedure applications to calm the skin and accelerate recovery.[4][6] For drug development professionals, Acetyl hexapeptide-49 serves as a compelling example of a peptide-based PAR-2 modulator with clear therapeutic potential for a range of inflammatory dermatological disorders.

References

- 1. Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. skintellect.com.au [skintellect.com.au]

- 5. deascal.com [deascal.com]

- 6. theavalondayspa.blog [theavalondayspa.blog]

- 7. Usage of Synthetic Peptides in Cosmetics for Sensitive Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High Affinity Fluorescent Probe for Proteinase-Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Unsung Hero of Skin Resilience: A Technical Guide to Acetyl Hexapeptide-49's Role in Skin Barrier Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl hexapeptide-49, a synthetic neuro-calming peptide, has emerged as a pivotal ingredient in advanced skincare formulations, particularly those targeting sensitive, reactive, and compromised skin.[1][2] Unlike peptides primarily focused on anti-aging through collagen synthesis, Acetyl hexapeptide-49 operates at the intersection of neurogenic inflammation and epidermal integrity.[1] This biomimetic peptide is engineered to soothe discomfort, reduce redness, and fortify the skin's natural defenses, thereby playing a critical role in the restoration and maintenance of a healthy skin barrier.[1][3] Its mechanism involves the modulation of key inflammatory pathways, leading to a cascade of benefits that enhance skin resilience and comfort.[3][4] This guide provides an in-depth technical overview of Acetyl hexapeptide-49, summarizing the quantitative data, detailing experimental protocols, and visualizing the core mechanisms and workflows.

Core Mechanism of Action: Modulation of the PAR-2 Pathway

The primary mechanism of action for Acetyl hexapeptide-49 is the regulation of Protease-Activated Receptor 2 (PAR-2), a key receptor involved in inflammatory responses.[3][4] PAR-2 is predominantly found in the stratum granulosum layer of epidermal keratinocytes.[4] Activation of this receptor triggers a signaling cascade that leads to the release of pro-inflammatory mediators, contributing to neurogenic inflammation, itching, and a compromised skin barrier.[4][5][6]

Acetyl hexapeptide-49 effectively downregulates the activity of the PAR-2 receptor, thereby mitigating the inflammatory cascade.[3][5][7] This leads to a significant reduction in the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[5][7] By calming this inflammatory response at its source, Acetyl hexapeptide-49 helps to soothe the skin, alleviate sensations of itching and discomfort, and reduce visible redness.[1][4][6]

Enhancement of Skin Barrier Function

Beyond its anti-inflammatory effects, Acetyl hexapeptide-49 directly contributes to the health and integrity of the skin barrier through several mechanisms:

-

Restoration and Repair: The peptide promotes the proliferation and differentiation of keratinocytes, the primary cells of the epidermis.[4][8][9] This action is crucial for the re-epithelialization and repair of damaged skin, helping to restore tissue integrity.[4][6]

-

Improved Hydration: Clinical and in vitro data demonstrate that Acetyl hexapeptide-49 enhances skin hydration and reduces transepidermal water loss (TEWL).[4][5][8] By strengthening the barrier, it helps to lock in moisture, leading to smoother, more supple skin.[8][10]

-

Increased Resilience: By normalizing the skin's sensitivity threshold, Acetyl hexapeptide-49 makes the skin more resilient to environmental stressors such as UV radiation and cosmetic allergens.[1][3][4] It also exhibits a photoprotective effect, further safeguarding skin cells from damage.[5][11]

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies on Acetyl hexapeptide-49.

Table 1: In Vitro Efficacy of Acetyl Hexapeptide-49

| Parameter | Test System | Concentration | Result | Source(s) |

| PAR-2 Activity | Human Epidermal Keratinocytes | Not Disclosed | Up to 80% reduction | [5][7] |

| IL-6 Production | Human Epidermal Keratinocytes | 0.5 mg/mL | 69.6% decrease | [5][7][12] |

| IL-8 Production | Human Epidermal Keratinocytes | 0.5 mg/mL | 71.5% decrease | [5][7][12] |

| IL-8 Expression (in response to allergens) | Reconstructed Epidermis Model | 4% Solution | 58.2% reduction | [12] |

| Cell Viability (post-UV exposure) | In Vitro Model | Not Disclosed | 105.9% increase | [7] |

Table 2: Clinical Efficacy of Acetyl Hexapeptide-49

| Parameter | Duration | Result | Source(s) |

| Skin Hydration | 1 Week | 34% increase | [4] |

| Skin Hydration | 4 Weeks | 39.2% increase | [7] |

Detailed Experimental Protocols

In Vitro Cytokine Production Assay (ELISA)

This protocol outlines the methodology to assess the anti-inflammatory effect of Acetyl hexapeptide-49 by measuring the inhibition of PAR-2 agonist-induced cytokine release in keratinocytes.

-

Cell Culture: Primary human epidermal keratinocytes are cultured in a suitable medium until they reach a desired confluency.

-

Treatment: The keratinocytes are incubated with either a vehicle control or increasing concentrations of an Acetyl hexapeptide-49 solution (e.g., up to 0.5 mg/mL).[12]

-

Induction of Inflammation: Following the pre-incubation period, the cells are exposed to a PAR-2 agonist (e.g., 50 μM) to stimulate an inflammatory response.[12]

-

Sample Collection: After a specified incubation time, the cell culture supernatant is collected.

-

Cytokine Quantification: The concentrations of IL-6 and IL-8 in the supernatant are determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The percentage reduction in cytokine production in the Acetyl hexapeptide-49-treated groups is calculated relative to the PAR-2 agonist-only control group.

In Vitro Keratinocyte Proliferation and Differentiation Assay

This protocol provides a general framework for evaluating the effect of Acetyl hexapeptide-49 on the restorative functions of keratinocytes.

-

Cell Culture: Human primary keratinocytes are grown in a defined keratinocyte medium supplemented with growth factors until confluent.[13]

-

Inducing Differentiation (Calcium Switch): To induce differentiation, the low-calcium proliferation medium is replaced with a medium containing a higher calcium concentration (e.g., >0.1 mM).[14][15]

-

Treatment: Test groups are treated with Acetyl hexapeptide-49 at various concentrations.

-

Proliferation Assessment (Scratch Assay):

-

A "scratch" or cell-free area is created in a confluent monolayer of keratinocytes.[12]

-

The rate of closure of this gap is monitored over time through microscopy, comparing treated and untreated cells.

-

-

Differentiation Assessment:

-

Morphological Analysis: Changes in cell morphology indicative of differentiation are observed via phase-contrast microscopy.

-

Marker Expression: The expression of differentiation markers (e.g., keratin 1, keratin 10, involucrin, filaggrin) is quantified using techniques such as immunofluorescence staining or Western blotting.[14][16]

-

Clinical Measurement of Skin Hydration and Transepidermal Water Loss (TEWL)

This protocol describes the in vivo assessment of Acetyl hexapeptide-49's effect on skin barrier function.

-

Subject Recruitment: A panel of volunteers, often with sensitive or dry skin, is recruited for the study.[12]

-

Acclimatization: Before measurements, subjects are required to acclimatize in a room with controlled temperature (20-22°C) and relative humidity (40-60%) for at least 20-30 minutes to ensure stable skin conditions.[17][18]

-

Baseline Measurements: Baseline readings of skin hydration and TEWL are taken from designated test areas on the skin (e.g., forearm) before product application.

-

Product Application: A formulation containing a specific concentration of Acetyl hexapeptide-49 is applied to the designated test area. A control area is treated with a vehicle/placebo.

-

Follow-up Measurements: Measurements are repeated at specified time points (e.g., after 1 week, 4 weeks) under the same controlled environmental conditions.[12]

-

Instrumentation:

-

Skin Hydration: Measured using a Corneometer®, which assesses the electrical capacitance of the skin surface.

-

TEWL: Measured using a Tewameter®, which quantifies the rate of water vapor evaporating from the skin.[19]

-

-

Data Analysis: Changes in hydration and TEWL from baseline are calculated for both the treated and control sites and statistically analyzed to determine the significance of the peptide's effect.

Conclusion

Acetyl hexapeptide-49 is a multifaceted peptide that plays a crucial role in fortifying the skin barrier. By downregulating the PAR-2 inflammatory pathway, it effectively reduces neurogenic inflammation and soothes sensitive skin. Concurrently, it actively participates in the skin's natural repair processes by promoting keratinocyte proliferation and differentiation, leading to improved barrier integrity, enhanced hydration, and reduced transepidermal water loss. The robust in vitro and clinical data underscore its efficacy, making Acetyl hexapeptide-49 an indispensable active ingredient for the development of advanced therapeutic skincare aimed at restoring skin homeostasis and resilience.

References

- 1. skintellect.com.au [skintellect.com.au]

- 2. drsq.com.au [drsq.com.au]

- 3. ABC of peptides -Hexapeptides - Pentapeptides - Cosmacon [cosmacon.de]

- 4. theavalondayspa.blog [theavalondayspa.blog]

- 5. Delisens™ | Acetyl hexapeptide-49 | Cosmetic Ingredients Guide [ci.guide]

- 6. journals.co.za [journals.co.za]

- 7. happi.com [happi.com]

- 8. haleandhush.com [haleandhush.com]

- 9. ulprospector.com [ulprospector.com]

- 10. skinsynergy.ca [skinsynergy.ca]

- 11. Ingredients | Phi Cosmeceutical uses only the ingredients you need [phicosmeceutical.co.nz]

- 12. Usage of Synthetic Peptides in Cosmetics for Sensitive Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of In Vitro Differentiation of Human Primary Keratinocytes by RNA-Seq Analysis [jove.com]

- 14. In vitro culture conditions to study keratinocyte differentiation using the HaCaT cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Addressing Differentiation in Live Human Keratinocytes by Assessment of Membrane Packing Order - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Addressing Differentiation in Live Human Keratinocytes by Assessment of Membrane Packing Order [frontiersin.org]

- 17. International guidelines for the in vivo assessment of skin properties in non-clinical settings: Part 2. transepidermal water loss and skin hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Acetyl Hexapeptide-49: A Deep Dive into its Discovery, Mechanism, and Scientific Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl hexapeptide-49 is a synthetic peptide that has emerged as a significant ingredient in dermocosmetics, particularly for sensitive and compromised skin. This technical guide provides an in-depth exploration of its discovery, history, and mechanism of action. It details the scientific evidence supporting its efficacy in modulating neurogenic inflammation and restoring the skin barrier. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathways, offering a comprehensive resource for researchers and professionals in drug development and skin care science.

Discovery and History

Acetyl hexapeptide-49, a synthetic peptide composed of six amino acids, was developed to address the challenges of sensitive and reactive skin. Its journey into skincare began with the growing interest in peptides for their specific and potent biological activities.[1] The development of Acetyl hexapeptide-49 was driven by the need for a molecule that could effectively soothe the discomfort associated with skin sensitivity, such as stinging, itching, and redness.

The synthesis of Acetyl hexapeptide-49 involves the acetylation of its parent hexapeptide. This chemical modification, the addition of an acetyl group, is a common strategy in peptide chemistry to enhance the molecule's stability and improve its penetration into the skin, thereby increasing its bioavailability and efficacy in topical formulations.[1]

While the specific timeline and the individual researchers behind its initial synthesis are not extensively documented in publicly available scientific literature, the commercialization of Acetyl hexapeptide-49 has been led by the company Lipotec, now a part of Lubrizol. They market the peptide under the trade name Delisens™ peptide solution .[2][3] Patents related to compositions containing acetyl hexapeptides for mitigating skin irritation further establish its development within the cosmetic science industry.[4]

Mechanism of Action: Modulation of PAR-2 Signaling

The primary mechanism of action of Acetyl hexapeptide-49 lies in its ability to modulate the activity of Protease-Activated Receptor 2 (PAR-2) .[5][6][7] PAR-2 is a G-protein coupled receptor found in various cells, including keratinocytes in the stratum granulosum of the epidermis.[5]

Activation of PAR-2 by endogenous proteases, such as trypsin and tryptase, triggers a signaling cascade that leads to the release of pro-inflammatory mediators, including cytokines and chemokines. This process is a key driver of neurogenic inflammation, which manifests as redness, itching, and a burning sensation.[8]

Acetyl hexapeptide-49 acts as a PAR-2 antagonist, effectively down-regulating its activity.[3] By inhibiting the PAR-2 signaling pathway, the peptide helps to:

-

Reduce Neurogenic Inflammation: It attenuates the release of inflammatory mediators, thereby calming the skin and reducing sensations of discomfort.[2][3]

-

Soothe Sensitive Skin: It helps to normalize the skin's tolerance threshold to environmental stressors.[7]

-

Restore Skin Barrier Function: By mitigating inflammation, it supports the recovery of the skin's natural barrier, which is often compromised in sensitive skin conditions.[2][3]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of Acetyl hexapeptide-49 in inhibiting the PAR-2 signaling pathway.

Caption: Acetyl hexapeptide-49 inhibits PAR-2 activation, preventing downstream inflammatory signaling.

Quantitative Data

The following table summarizes the key quantitative data from studies on Acetyl hexapeptide-49, primarily from the commercial literature for Delisens™.

| Parameter | Result | Study Type | Source |

| Hydration Improvement | 34% increase in skin hydration | In-vivo, 20 female volunteers with sensitive skin, 1 week application of a cream with 2% Delisens™ | Lipotec |

| Reduction in Stinging Sensation | 30% reduction in stinging sensation | In-vivo, 21 female volunteers, 15 minutes after application of a cream with 5% Delisens™ and induction of stinging with lactic acid | Lipotec |

| Reduction in Itching Sensation | Statistically significant reduction in itching intensity | In-vivo, 20 volunteers with sensitive skin, 7 days of application of a cream with 2% Delisens™ | Lipotec |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Acetyl Hexapeptide-49

This protocol describes a general workflow for the synthesis of an acetylated and amidated hexapeptide.

Caption: A typical workflow for solid-phase synthesis of an acetylated peptide amide.

Detailed Steps:

-

Resin Preparation: A Rink Amide resin is swelled in a suitable solvent like dimethylformamide (DMF).

-

Amino Acid Coupling: The C-terminal amino acid, protected with an Fmoc group, is coupled to the resin.

-

Deprotection: The Fmoc group is removed using a piperidine solution to expose the free amine for the next coupling step.

-

Iterative Coupling and Deprotection: Steps 2 and 3 are repeated for each amino acid in the hexapeptide sequence.

-

N-terminal Acetylation: After the final amino acid is coupled and deprotected, the N-terminus is acetylated using acetic anhydride and a base like diisopropylethylamine (DIEA).

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification and Analysis: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

In-Vitro PAR-2 Inhibition Assay (Calcium Flux)

This protocol describes a method to assess the ability of Acetyl hexapeptide-49 to inhibit PAR-2 activation in a cell-based assay.

Caption: Workflow for an in-vitro assay to measure PAR-2 inhibition via calcium flux.

Detailed Steps:

-

Cell Culture: Human keratinocytes or other cells endogenously expressing PAR-2 are cultured in appropriate media.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pre-incubation: The cells are pre-incubated with varying concentrations of Acetyl hexapeptide-49.

-

Stimulation: The cells are then stimulated with a known PAR-2 agonist (e.g., trypsin or the synthetic peptide SLIGKV-NH2).

-

Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of Acetyl hexapeptide-49 is determined by comparing the calcium flux in peptide-treated cells to that in untreated control cells.

Conclusion

Acetyl hexapeptide-49 represents a targeted approach to skincare for sensitive and reactive skin, with a well-defined mechanism of action centered on the modulation of the PAR-2 receptor. While the detailed discovery and academic research history are not as extensively documented as for some pharmaceutical compounds, the available data from its commercial developer, Lipotec (Lubrizol), provides a strong foundation for its efficacy in reducing neurogenic inflammation and improving skin barrier function. The representative experimental protocols outlined in this guide provide a framework for the synthesis and biological evaluation of this and similar peptides. Further independent, peer-reviewed research would be beneficial to expand upon the existing knowledge and to further elucidate the full therapeutic potential of Acetyl hexapeptide-49 in dermatology and cosmetic science.

References

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. ulprospector.com [ulprospector.com]

- 3. ulprospector.com [ulprospector.com]

- 4. US20160000858A1 - Compositions and methods for mitigating skin irritation and enhancing skin barrier function - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. Relief for sensitive skin: COSSMA [cossma.com]

- 7. theavalondayspa.blog [theavalondayspa.blog]

- 8. skintellect.com.au [skintellect.com.au]

Unraveling the Molecular Mechanisms of Acetyl Hexapeptide-49: A Technical Guide to its Core Signaling Pathways

For Immediate Release

A Deep Dive into the Anti-Inflammatory and Neurosensory Attenuating Pathways of a Novel Neuropeptide

This technical guide provides an in-depth analysis of the molecular signaling pathways modulated by Acetyl hexapeptide-49, a synthetic peptide with significant potential in dermatological and therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its mechanism of action.

Core Mechanism: Modulation of the Protease-Activated Receptor 2 (PAR-2) Signaling Cascade

Acetyl hexapeptide-49 exerts its primary anti-inflammatory and soothing effects by modulating the activity of Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor (GPCR) highly expressed in keratinocytes and immune cells.[1] Activation of PAR-2 by various endogenous and exogenous proteases triggers a signaling cascade that leads to neurogenic inflammation, itching, and a reduction in the skin's barrier function. Acetyl hexapeptide-49 acts as a modulator of this pathway, mitigating the downstream inflammatory response.

The canonical PAR-2 signaling pathway in keratinocytes is initiated by the binding of an activating protease, which cleaves the N-terminal domain of the receptor, exposing a tethered ligand that self-activates the receptor. This activation predominantly couples to the Gαq/11 subunit of the heterotrimeric G-protein.

The subsequent downstream signaling cascade proceeds as follows:

-

Gαq/11 Activation: Upon PAR-2 activation, the Gαq/11 subunit is activated and, in turn, activates Phospholipase C (PLC).

-

PLC-Mediated Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization and PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC).

-

NF-κB Activation: Activated PKC is a key upstream kinase that initiates a phosphorylation cascade, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the transcription factor Nuclear Factor-kappa B (NF-κB) to translocate to the nucleus.

-

Pro-inflammatory Gene Expression: In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the transcription and subsequent release of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-8 (IL-8).

Acetyl hexapeptide-49 intervenes in this pathway by diminishing the activity of PAR-2, thereby reducing the activation of the downstream signaling cascade and suppressing the production of these inflammatory mediators.

dot

Caption: PAR-2 Signaling Cascade and Inhibition by Acetyl Hexapeptide-49.

Attenuation of Neurogenic Inflammation: The CGRP and TRPV1 Connection

Beyond the direct cytokine-mediated inflammation, PAR-2 activation is also implicated in neurogenic inflammation through the release of Calcitonin Gene-Related Peptide (CGRP). CGRP is a neuropeptide that contributes to vasodilation and sensitizes nociceptors, exacerbating the perception of irritation and pain.

The activation of PAR-2 on keratinocytes can lead to the release of mediators that subsequently stimulate sensory nerve endings to release CGRP. Furthermore, there is a crosstalk between the PAR-2 pathway and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor in the perception of heat and pain. PAR-2 activation can sensitize TRPV1, lowering the threshold for its activation and thereby increasing neuronal excitability and the sensation of discomfort.

Acetyl hexapeptide-49, by inhibiting the initial PAR-2 activation, indirectly suppresses the release of CGRP and reduces the sensitization of TRPV1, contributing to its neurosensory soothing effects.[2]

dot

Caption: Acetyl Hexapeptide-49's role in attenuating neurogenic inflammation.

Quantitative Data Summary

The following table summarizes the quantitative data from in vitro studies on the efficacy of Acetyl hexapeptide-49 in inhibiting the release of pro-inflammatory cytokines.

| Cell Type | Stimulus | Acetyl Hexapeptide-49 Concentration | Analyte | Percent Inhibition | Reference |

| Human Epidermal Keratinocytes | PAR-2 Agonist (50 µM) | 0.5 mg/mL | IL-6 | 69.6% | [2] |

| Human Epidermal Keratinocytes | PAR-2 Agonist (50 µM) | 0.5 mg/mL | IL-8 | 71.5% | [2] |

| Reconstructed Epidermis Model | Cosmetic Allergens | 4% solution | IL-8 | 58.2% | [2] |

Experimental Protocols

In Vitro PAR-2 Agonist-Induced Inflammation in Human Epidermal Keratinocytes

Objective: To determine the effect of Acetyl hexapeptide-49 on the production of pro-inflammatory cytokines (IL-6 and IL-8) in human epidermal keratinocytes stimulated with a PAR-2 agonist.

Methodology:

-

Cell Culture: Primary human epidermal keratinocytes are cultured in appropriate keratinocyte growth medium until they reach 80-90% confluency.

-

Treatment: The culture medium is replaced with fresh medium containing varying concentrations of Acetyl hexapeptide-49 or a vehicle control. The cells are pre-incubated for a specified period (e.g., 1-2 hours).

-

Stimulation: A PAR-2 agonist (e.g., SLIGKV-NH2 or trypsin) is added to the culture medium at a final concentration of 50 µM to induce an inflammatory response. A negative control group without the PAR-2 agonist is also included.

-

Incubation: The cells are incubated for a period sufficient to allow for cytokine production and release (e.g., 24 hours).

-

Supernatant Collection: Following incubation, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

-

Cytokine Quantification: The concentrations of IL-6 and IL-8 in the supernatant are quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

dot

Caption: Workflow for assessing anti-inflammatory effects in keratinocytes.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and IL-8

Objective: To quantify the concentration of IL-6 and IL-8 in cell culture supernatants.

Methodology (General Protocol):

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for either human IL-6 or IL-8 and incubated overnight at 4°C.

-

Washing and Blocking: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) and then blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

-

Sample and Standard Incubation: The plate is washed again, and then standards of known IL-6 or IL-8 concentrations and the collected cell culture supernatants are added to the wells. The plate is incubated for 2 hours at room temperature.

-

Detection Antibody Incubation: After another wash step, a biotinylated detection antibody specific for IL-6 or IL-8 is added to each well and incubated for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: The plate is washed, and Streptavidin-Horseradish Peroxidase (HRP) conjugate is added to each well and incubated for 30 minutes at room temperature.

-

Substrate Addition and Color Development: Following a final wash, a substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark at room temperature for 15-30 minutes, allowing for color development in proportion to the amount of bound cytokine.

-

Reaction Stoppage and Absorbance Reading: The reaction is stopped by adding a stop solution (e.g., 2N H2SO4), and the absorbance of each well is measured at 450 nm using a microplate reader.

-

Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentrations of IL-6 and IL-8 in the samples are then determined by interpolating their absorbance values on the standard curve.

Conclusion

Acetyl hexapeptide-49 demonstrates a clear and targeted mechanism of action centered on the modulation of the PAR-2 signaling pathway. By inhibiting PAR-2 activity, it effectively reduces the downstream cascade that leads to the production of pro-inflammatory cytokines and the release of neuropeptides involved in neurogenic inflammation. This dual action on both inflammatory and sensory pathways underscores its potential as a valuable active ingredient for applications aimed at soothing sensitive and reactive skin, as well as in the development of therapies for inflammatory skin conditions. Further research into the precise molecular interactions and the full spectrum of its downstream effects will continue to elucidate the therapeutic promise of this novel hexapeptide.

References

Acetyl Hexapeptide-49: A Deep Dive into its Application for Sensitive Skin

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sensitive skin, a condition characterized by subjective sensations of stinging, burning, and itching, often accompanied by erythema, presents a significant challenge in dermatological science and cosmetic formulation. The underlying pathophysiology frequently involves a lowered threshold of sensory nerve activation and a compromised skin barrier, leading to an exaggerated response to external stimuli. In recent years, neuropeptides have emerged as a promising class of active ingredients capable of modulating neurogenic inflammation and restoring skin homeostasis. Among these, Acetyl Hexapeptide-49 has garnered considerable attention for its potent soothing and barrier-restoring properties. This technical guide provides a comprehensive overview of the current research on Acetyl Hexapeptide-49, focusing on its mechanism of action, efficacy data, and the experimental protocols used to substantiate its effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of advanced skincare solutions for sensitive skin.

Mechanism of Action: Targeting Neurogenic Inflammation

Acetyl Hexapeptide-49 exerts its primary effects by modulating the activity of the Proteinase-Activated Receptor 2 (PAR-2). PAR-2 is a G-protein coupled receptor predominantly found on keratinocytes in the stratum granulosum, as well as on sensory neurons and mast cells.[1][2] Activation of PAR-2 by endogenous proteases, such as trypsin and mast cell tryptase, or exogenous irritants, triggers a signaling cascade that leads to the release of pro-inflammatory mediators, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Calcitonin Gene-Related Peptide (CGRP).[3] This cascade is a key driver of the neurogenic inflammation and unpleasant sensations characteristic of sensitive skin.

Acetyl Hexapeptide-49 acts as a PAR-2 antagonist, effectively downregulating this inflammatory cascade. By inhibiting PAR-2 activation, the peptide reduces the release of inflammatory cytokines and neuropeptides, thereby calming the skin, reducing redness, and alleviating sensations of itching and discomfort.[1][2]

Below is a diagram illustrating the signaling pathway of PAR-2 and the inhibitory action of Acetyl Hexapeptide-49.

Quantitative Efficacy Data

Several in vitro and in vivo studies have provided quantitative data supporting the efficacy of Acetyl Hexapeptide-49 in mitigating the signs and symptoms of sensitive skin. The following tables summarize the key findings from these studies.

Table 1: In Vitro Efficacy of Acetyl Hexapeptide-49 on Inflammatory Markers

| Parameter | Test System | Peptide Concentration | Result | Reference |

| IL-6 Production | Primary Human Epidermal Keratinocytes (PAR-2 agonist-stimulated) | 0.5 mg/mL | 69.6% decrease | [3] |

| IL-8 Production | Primary Human Epidermal Keratinocytes (PAR-2 agonist-stimulated) | 0.5 mg/mL | 71.5% decrease | [3] |

| IL-8 Expression | Reconstructed Human Epidermis (allergen-exposed) | 4% solution | 58.2% decrease | [3] |

| PAR-2 Activity | Not Specified | Not Specified | Up to 80% reduction | [2] |

Table 2: Clinical Efficacy of Acetyl Hexapeptide-49 on Sensitive Skin Parameters

| Parameter | Number of Volunteers | Peptide Concentration | Duration | Result | Reference |

| Stinging Sensation | 25 (with lactic acid stinging susceptibility) | 2% cream | 1 hour post-application | Improvement in stinging sensation | [3] |

| Skin Moisturization (Corneometry) | 20 | 2% cream | 4 weeks | Significant increase in skin hydration compared to vehicle | [3] |

| Skin Dryness, Scaling, Smoothness, Softness, Suppleness | 20 | 2% cream | 4 weeks | Skin appeared less dry and scaly, smoother, softer, and more supple | [3] |

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental protocols are crucial. The following sections outline the methodologies for key experiments cited in the evaluation of Acetyl Hexapeptide-49.

In Vitro PAR-2 Agonist-Induced Cytokine Release in Keratinocytes

This assay evaluates the ability of Acetyl Hexapeptide-49 to inhibit the release of pro-inflammatory cytokines from keratinocytes stimulated with a PAR-2 agonist.

1. Cell Culture:

- Primary Human Epidermal Keratinocytes (PHEKs) are cultured in appropriate keratinocyte growth medium.

- Cells are seeded in 24-well plates and grown to approximately 80% confluency.

2. Treatment:

- The culture medium is replaced with a fresh medium containing various concentrations of Acetyl Hexapeptide-49 or a vehicle control.

- Cells are pre-incubated for a specified period (e.g., 2 hours).

- A PAR-2 agonist (e.g., SLIGKV-NH2) is added to the wells (excluding the negative control) at a final concentration known to elicit a robust inflammatory response (e.g., 100 µM).

- The cells are incubated for a further period (e.g., 24 hours).

3. Cytokine Measurement:

- The cell culture supernatant is collected and centrifuged to remove cellular debris.

- The concentrations of IL-6 and IL-8 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

4. Data Analysis:

- The percentage inhibition of cytokine release by Acetyl Hexapeptide-49 is calculated relative to the vehicle-treated, PAR-2 agonist-stimulated control.

The following diagram illustrates the workflow for this in vitro experiment.

Clinical Assessment of Stinging Sensation (Lactic Acid Stinging Test)

This clinical test is designed to identify individuals with sensitive skin and to evaluate the soothing efficacy of a topical product.[4][5][6]

1. Subject Recruitment:

- A panel of volunteers with self-perceived sensitive skin is recruited.

- Subjects are screened for their reactivity to lactic acid. A 10% lactic acid solution is applied to the nasolabial fold, and individuals who experience a moderate to severe stinging sensation are selected for the study.[5]

2. Product Application:

- The test is conducted in a controlled environment with stable temperature and humidity.

- A baseline stinging score is established by applying a 10% lactic acid solution to the nasolabial fold and having the subject rate the intensity of the sensation on a standardized scale (e.g., 0-3 or 0-10) at specific time points (e.g., 2.5 and 5 minutes).[5]

- The test product containing Acetyl Hexapeptide-49 is then applied to the same area.

- After a defined period (e.g., 1 hour), the lactic acid challenge is repeated.

3. Efficacy Evaluation:

- The subjects again rate the intensity of the stinging sensation at the same time points.

- The soothing effect is determined by the reduction in the stinging score after product application compared to the baseline score.

In Vivo Assessment of Skin Barrier Function (Transepidermal Water Loss - TEWL)

TEWL is a non-invasive method to measure the integrity of the skin's barrier function. A lower TEWL value indicates a healthier, more intact barrier.[7][8][9]

1. Acclimatization:

- Subjects are acclimated to a room with controlled temperature (e.g., 20-22°C) and humidity (e.g., 40-60%) for at least 20-30 minutes before measurements are taken.[7]

2. Measurement:

- A Tewameter® or a similar evaporimeter is used to measure the rate of water evaporation from the skin's surface.

- The probe of the instrument is placed gently on the skin of the test area (e.g., the volar forearm).

- Multiple readings are taken at each site to ensure accuracy and consistency.

3. Study Design:

- Baseline TEWL measurements are taken before the application of any product.

- The test product containing Acetyl Hexapeptide-49 and a vehicle control are applied to designated areas on the subjects' skin.

- TEWL measurements are repeated at specified time points (e.g., after 1, 2, and 4 weeks of regular product use) to assess the long-term effects on skin barrier function.

4. Data Analysis:

- Changes in TEWL values over time are compared between the active and vehicle-treated sites to determine the statistical significance of the barrier-strengthening effect.

The logical relationship between Acetyl Hexapeptide-49's mechanism and its benefits for sensitive skin is depicted below.

Safety and Toxicological Profile

Acetyl Hexapeptide-49 is generally considered to be safe and well-tolerated for topical use. Toxicological studies have shown good skin compatibility, with no signs of ocular irritation or skin sensitization.[10] It is non-irritating and non-sensitizing, making it suitable for daily and long-term use in individuals with sensitive or reactive skin.[10]

Conclusion

Acetyl Hexapeptide-49 represents a significant advancement in the targeted treatment of sensitive skin. Its well-defined mechanism of action, centered on the inhibition of the PAR-2 receptor, provides a solid scientific basis for its efficacy in reducing neurogenic inflammation. The available quantitative data from both in vitro and in vivo studies consistently demonstrate its ability to soothe irritation, reduce redness, and improve skin barrier function. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and substantiation of the benefits of this potent peptide. For researchers and drug development professionals, Acetyl Hexapeptide-49 offers a promising avenue for the creation of innovative and effective skincare solutions that address the complex needs of individuals with sensitive skin. Further research, including larger-scale clinical trials and investigations into its synergistic effects with other active ingredients, will undoubtedly continue to expand our understanding and application of this remarkable neuropeptide.

References

- 1. theavalondayspa.blog [theavalondayspa.blog]

- 2. Delisens™ | Acetyl hexapeptide-49 | Cosmetic Ingredients Guide [ci.guide]

- 3. Usage of Synthetic Peptides in Cosmetics for Sensitive Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An improved procedure for conducting lactic acid stinging tests on facial skin | Semantic Scholar [semanticscholar.org]

- 5. Lactic Acid Stinging Test - Protheragen [protheragen.ai]

- 6. Lactic Acid Stinging Test - CD Formulation [formulationbio.com]

- 7. researchgate.net [researchgate.net]

- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 9. researchgate.net [researchgate.net]

- 10. skintellect.com.au [skintellect.com.au]

Acetyl Hexapeptide-49: A Deep Dive into its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Acetyl hexapeptide-49, a synthetic peptide, has emerged as a significant modulator of the skin's inflammatory response. This technical guide provides a comprehensive overview of its core anti-inflammatory properties, mechanism of action, and the experimental evidence supporting its efficacy. The information is tailored for professionals in research, science, and drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data on Anti-Inflammatory Efficacy

The anti-inflammatory effects of Acetyl hexapeptide-49 have been quantified in several in vitro studies. The following table summarizes the key findings, providing a clear comparison of its impact on crucial inflammatory markers.

| Parameter | Effect | Quantitative Result | Cell Type | Reference |

| PAR-2 Activity | Reduction | Up to 80% | Skin Mast Cells | [1] |

| IL-6 Production | Reduction | Up to 69.6% | Primary Human Epidermal Keratinocytes | [1][2] |

| IL-8 Production | Reduction | Up to 71.5% | Primary Human Epidermal Keratinocytes | [1][2] |

| IL-8 Expression (allergen-induced) | Reduction | 58.2% | 3D-Skin Model | [2] |

| Cell Viability (post-UV exposure) | Enhancement | 105.9% increase | Human Dermal Fibroblasts | [3] |

Mechanism of Action: The PAR-2 Signaling Pathway

Acetyl hexapeptide-49 exerts its primary anti-inflammatory effects by modulating the Proteinase-Activated Receptor 2 (PAR-2) signaling pathway.[1][4][5] PAR-2, a G-protein coupled receptor, is expressed in various skin cells, including keratinocytes and mast cells.[1][4] Its activation by proteases triggers a cascade of events leading to neurogenic inflammation, characterized by the release of pro-inflammatory cytokines and the sensation of itching and irritation.[4][5]

Acetyl hexapeptide-49 acts as an antagonist to the PAR-2 receptor.[1] By inhibiting its activation, the peptide effectively down-regulates the subsequent inflammatory cascade. This leads to a significant reduction in the production and release of key pro-inflammatory mediators such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[1][2] Furthermore, it has been shown to reduce the release of Calcitonin Gene-Related Peptide (CGRP), a neuropeptide involved in pain and inflammation, following the activation of Transient Receptor Potential Vanilloid 1 (TRPV1).[2][6]

References

- 1. Delisens™ | Acetyl hexapeptide-49 | Cosmetic Ingredients Guide [ci.guide]

- 2. Usage of Synthetic Peptides in Cosmetics for Sensitive Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. happi.com [happi.com]

- 4. theavalondayspa.blog [theavalondayspa.blog]

- 5. ABC of peptides -Hexapeptides - Pentapeptides - Cosmacon [cosmacon.de]

- 6. mdpi.com [mdpi.com]

Acetyl Hexapeptide-49: A Technical Guide on its Modulation of Cytokine Release in Skin

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of Acetyl Hexapeptide-49, a synthetic peptide recognized for its significant anti-inflammatory and skin-soothing properties. The core focus is on its mechanism of action, specifically its ability to modulate the release of pro-inflammatory cytokines. Through the regulation of the Protease-Activated Receptor 2 (PAR-2) signaling pathway, Acetyl Hexapeptide-49 effectively downregulates key inflammatory mediators such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). This guide consolidates quantitative data from in-vitro studies, details relevant experimental protocols, and visualizes the underlying biochemical pathways and workflows. The information presented is intended to support further research and development of therapeutic and dermo-cosmetic applications for this potent neuro-calming peptide.

Introduction

Acetyl Hexapeptide-49 is a synthetic, bioactive peptide developed for applications targeting sensitive and reactive skin.[1][2] Its primary function is to mitigate the signs of neurogenic inflammation, such as redness, itching, and discomfort, by reinforcing the skin's tolerance to environmental stressors.[1][3] A key element of its efficacy lies in its ability to intervene in the inflammatory cascade at a molecular level, specifically by controlling the release of pro-inflammatory cytokines that are pivotal in various dermatological conditions. This peptide's mechanism offers a targeted approach to managing skin inflammation by calming nerve endings and restoring tissue integrity.[1][3]

Core Mechanism of Action: Regulation of PAR-2 Signaling

The principal mechanism through which Acetyl Hexapeptide-49 exerts its anti-inflammatory effects is by regulating the activity of Protease-Activated Receptor 2 (PAR-2).[3][4] PAR-2 is a G-protein coupled receptor (GPCR) predominantly found in epidermal keratinocytes.[3] It is activated by various endogenous and exogenous serine proteases, such as trypsin and mast cell tryptase.

Upon activation, PAR-2 initiates a downstream signaling cascade that leads to the activation of transcription factors like NF-κB. This, in turn, upregulates the expression and release of pro-inflammatory cytokines, including IL-6 and IL-8, culminating in neurogenic inflammation, itching, and vasodilation.[4] Acetyl Hexapeptide-49 functions as a PAR-2 modulator, interfering with this activation sequence. By calming the PAR-2 pathway, it effectively reduces the subsequent release of inflammatory mediators, thereby soothing the skin and diminishing the inflammatory response.[3][4]

Quantitative Analysis of Cytokine Release Inhibition

In-vitro studies have quantified the efficacy of Acetyl Hexapeptide-49 in reducing the production of key pro-inflammatory cytokines. The data consistently demonstrates a significant dose-dependent reduction in both IL-6 and IL-8 release following stimulation with PAR-2 agonists or common allergens.

Table 1: Summary of In-Vitro Efficacy of Acetyl Hexapeptide-49 on Cytokine Inhibition

| Study Model | Stimulant | Peptide Concentration | Cytokine | % Inhibition | Reference |

|---|---|---|---|---|---|

| Primary Human Epidermal Keratinocytes | 50 μM PAR-2 Agonist | 0.5 mg/mL | IL-6 | 69.6% | [4] |

| Primary Human Epidermal Keratinocytes | 50 μM PAR-2 Agonist | 0.5 mg/mL | IL-8 | 71.5% | [4] |

| Reconstructed Epidermis Model | Allergens (Hexyl Cinnamal, Farnesol) | 4% Solution | IL-8 | 58.2% |[4] |

Key Experimental Protocols

The following sections detail the methodologies employed in key studies to evaluate the effect of Acetyl Hexapeptide-49 on cytokine release.

Protocol: PAR-2 Agonist-Induced Cytokine Release in Keratinocytes

This protocol outlines the method for assessing the peptide's ability to inhibit cytokine release in a primary cell culture model.[4]

-

Cell Culture: Primary human epidermal keratinocytes are cultured under standard conditions until confluent.

-

Treatment: Cells are pre-incubated with either a vehicle control or varying concentrations of an Acetyl Hexapeptide-49 solution (e.g., 0.5 mg/mL) for a specified duration.

-

Stimulation: Following pre-incubation, the cell cultures are exposed to a 50 μM solution of a PAR-2 agonist peptide to induce an inflammatory response.

-

Sample Collection: After the stimulation period, the cell culture supernatant is collected.

-

Cytokine Quantification: The concentrations of IL-6 and IL-8 in the supernatant are determined using a quantitative sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[4]

Protocol: Allergen-Induced Cytokine Release in a Reconstructed Epidermis Model

This method evaluates the peptide's protective effect against allergen-induced inflammation in a 3D tissue model.[4]

-

Model Preparation: A reconstructed human epidermis model is equilibrated in an appropriate culture medium.

-

Treatment: The tissue model is topically treated with a formulation containing 4% Acetyl Hexapeptide-49 or a placebo control.

-

Stimulation: The model is exposed to known cosmetic allergens, such as hexyl cinnamal and farnesol, for 24 hours to provoke an inflammatory reaction.[4]

-

Sample Collection: The underlying culture medium is collected post-incubation.

-

Cytokine Quantification: The level of IL-8 expression in the culture medium is measured via ELISA to assess the degree of inflammation.[4]

Broader Anti-Inflammatory Mechanisms

Beyond its primary action on the PAR-2 receptor, Acetyl Hexapeptide-49 demonstrates a broader capacity to quell skin inflammation. It has been shown to inhibit inflammatory reactions triggered by the overactivation of the antimicrobial peptide LL-37, which is often implicated in inflammatory skin conditions like rosacea.[3] Furthermore, evidence suggests it can reduce the release of Calcitonin Gene-Related Peptide (CGRP) following the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, another key player in neurogenic inflammation and sensitivity.[4]

Conclusion and Future Directions

Acetyl Hexapeptide-49 presents a well-defined mechanism for reducing skin inflammation through the modulation of the PAR-2 signaling pathway and the subsequent inhibition of IL-6 and IL-8 release. Quantitative in-vitro data robustly supports its efficacy in counteracting inflammation induced by various stimuli. Its multi-faceted approach, which also addresses irritation from pathways involving LL-37 and TRPV1, makes it a compelling active ingredient for dermo-cosmetics and potential therapeutic agents aimed at managing chronic inflammatory skin conditions such as rosacea, eczema, and generalized skin sensitivity.[3]